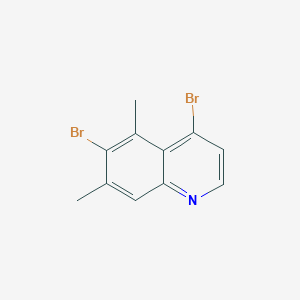
4,6-Dibromo-5,7-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-Dibromo-5,7-dimethylquinoline (DBDMQ) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DBDMQ is a heterocyclic compound that belongs to the quinoline family. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. In
Scientific Research Applications
Supramolecular Chemistry
4,6-Dibromo-5,7-dimethylquinoline plays a significant role in the development of inclusion compounds through supramolecular chemistry. It has been identified as a key component in forming lattice inclusion compounds with polyhalomethanes. This ability to form stable inclusion compounds is attributed to its structural characteristics, which allow for versatile intermolecular assemblies. The study of these compounds provides insights into molecular packing, crystal energies, and the design of supramolecular synthons (Ashmore et al., 2006).
Crystal Engineering
In crystal engineering, the dibrominated derivative of diquinoline is utilized for its unique lattice inclusion properties. These properties facilitate the formation of diverse molecular structures when crystallized from different solvents. The comparison of crystal structures formed from non-chlorinated analogues highlights the compound's versatility in assembling novel molecular architectures. This research contributes to our understanding of aromatic interfacial packing and the role of halogen atoms in crystal formation (Ashmore et al., 2007).
Molecular Packing and Inclusion Hosts
Further investigations into tetrahalo aryl hosts have revealed that compounds like 1,4,8,11-Tetrabromo-5bα,6,12bα,13-tetrahydropentaleno[1,2-b:4,5-b′]diquinoline are efficient at including small solvent molecules within their lattice structures. This research sheds light on the role of π-halogen dimers and V-shaped tetrahalo aryl hosts in molecular packing, offering potential applications in designing materials with specific inclusion properties (Rahman et al., 2002).
Anticancer Research
The structural framework of this compound and its derivatives has been explored for potential anticancer applications. Studies have focused on the synthesis and biological evaluation of compounds for their ability to induce apoptosis in cancer cells. This research is pivotal in identifying new therapeutic agents with high efficacy against various cancer models, demonstrating the compound's potential in medical applications (Sirisoma et al., 2009).
properties
IUPAC Name |
4,6-dibromo-5,7-dimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N/c1-6-5-9-10(7(2)11(6)13)8(12)3-4-14-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUDEVAGTCMXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C(=C1Br)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1692552-04-7 |
Source


|
| Record name | 4,6-dibromo-5,7-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

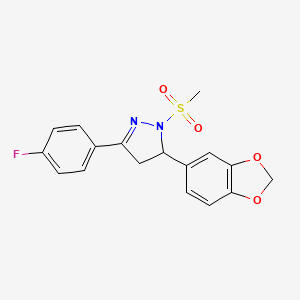
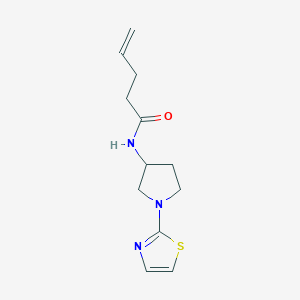

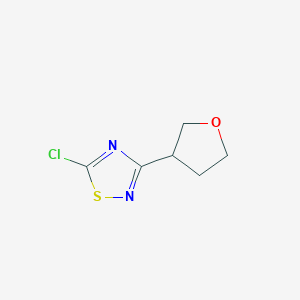
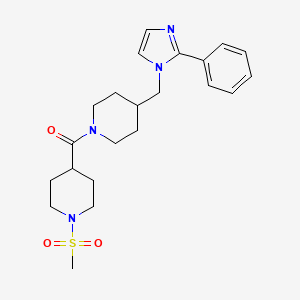
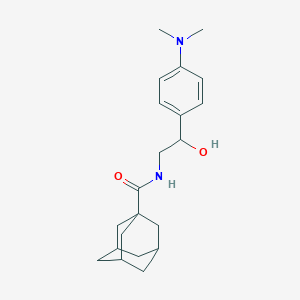
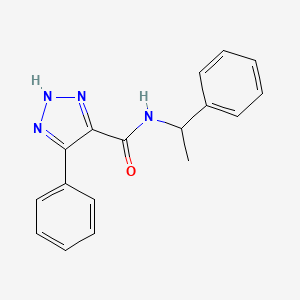
![7-methyl-6-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2567311.png)
![5-Methyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2567312.png)
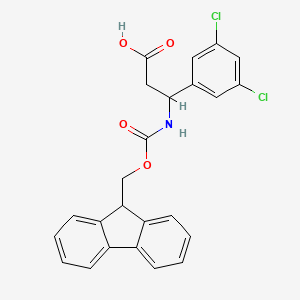
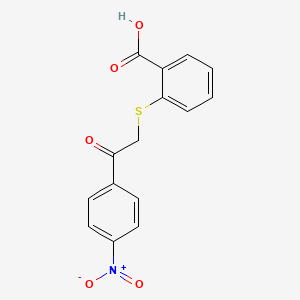
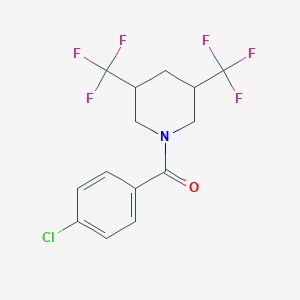
![3-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B2567316.png)
